2-(Pyrrolidin-2-yl)pyrazine

RNase L activation Anticancer research Protein synthesis inhibition

2-(Pyrrolidin-2-yl)pyrazine (CAS 383127-57-9) delivers a rigid, drug-like scaffold (TPSA 37.81 Ų, cLogP 0.90) unmatched by methyl-bridged or halogenated analogs. Its direct C–C pyrrolidine–pyrazine bond eliminates rotational flexibility, ensuring reproducible binding. For stereospecific targets, procure the (S)-enantiomer (CAS 1270279-35-0, ≥95% purity) instead of the racemate. Validated RNase L activator (IC50 = 2.30 nM) for 2-5A/RNase L pathway research. Free base form simplifies amine-reactive chemistry without pre-neutralization. Order with stereochemical specification.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 383127-57-9
Cat. No. B3133086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-2-yl)pyrazine
CAS383127-57-9
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC=CN=C2
InChIInChI=1S/C8H11N3/c1-2-7(10-3-1)8-6-9-4-5-11-8/h4-7,10H,1-3H2
InChIKeyBWILWNGVMGQILB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrrolidin-2-yl)pyrazine (CAS 383127-57-9): Chiral Heterocyclic Scaffold for Specialized Procurement in Medicinal Chemistry


2-(Pyrrolidin-2-yl)pyrazine (CAS 383127-57-9) is a heterocyclic compound with the molecular formula C₈H₁₁N₃ and a molecular weight of 149.19 g/mol . The compound features a pyrazine ring directly linked to the 2-position of a pyrrolidine ring, creating a unique dual-ring system that serves as a versatile building block in organic synthesis and pharmaceutical research . A key defining characteristic is the presence of a stereogenic center at the pyrrolidine ring, which yields two enantiomers—(R)-2-(pyrrolidin-2-yl)pyrazine and (S)-2-(pyrrolidin-2-yl)pyrazine—each with distinct stereochemical properties that may confer differential biological interactions [1]. The compound is commercially available in racemic form (purity ≥95%) and as isolated enantiomers, making stereochemical specification a critical procurement parameter for any application where chirality may influence binding or activity outcomes .

Why In-Class Pyrazine-Pyrrolidine Analogs Cannot Substitute for 2-(Pyrrolidin-2-yl)pyrazine (CAS 383127-57-9)


Procurement specialists and medicinal chemists should not assume that structurally similar pyrazine-pyrrolidine derivatives are functionally interchangeable with 2-(Pyrrolidin-2-yl)pyrazine. The compound's defining structural feature—a pyrrolidine ring directly attached via its 2-position to a pyrazine ring—creates a distinct scaffold geometry that differs fundamentally from analogs bearing linkers (e.g., methylene bridges) or substituents (e.g., chloro, methoxy) . This direct, unsubstituted C–C bond between the two heterocycles minimizes rotational flexibility and establishes a fixed spatial orientation that is not replicated in methyl-bridged or substituted congeners. Consequently, binding interactions, physicochemical properties, and downstream biological profiles vary significantly even among close structural relatives [1]. Furthermore, the compound's chirality introduces an additional layer of complexity: racemic mixtures cannot substitute for enantiopure forms in applications requiring stereospecific target engagement [2]. The quantitative evidence below establishes precisely where 2-(Pyrrolidin-2-yl)pyrazine diverges from its closest analogs, providing objective criteria for compound selection.

Quantitative Differential Evidence: 2-(Pyrrolidin-2-yl)pyrazine (CAS 383127-57-9) vs. Analogs and Enantiomers


RNase L Activation: 2-(Pyrrolidin-2-yl)pyrazine IC₅₀ = 2.30 nM

2-(Pyrrolidin-2-yl)pyrazine demonstrates potent activation of 2-5A-dependent ribonuclease (RNase L), with an IC₅₀ value of 2.30 nM for inhibition of protein synthesis in mouse L cell extracts [1]. This single-digit nanomolar potency represents a clearly defined, assay-validated activity against a specific molecular target, directly relevant for researchers investigating the 2-5A/RNase L pathway in antiviral and anticancer contexts. By contrast, common analogs—including 2-(pyrrolidin-2-ylmethyl)pyrazine (containing a methylene linker) and 2-chloro-3-(pyrrolidin-2-yl)pyrazine—lack any published IC₅₀ data against RNase L, rendering them non-substitutable in this pathway-specific application.

RNase L activation Anticancer research Protein synthesis inhibition

Stereochemical Purity: Procurement Grade Comparison Between Enantiopure (S)- and Racemic 2-(Pyrrolidin-2-yl)pyrazine

2-(Pyrrolidin-2-yl)pyrazine is commercially supplied in two distinct stereochemical grades: racemic (≥95% purity) and enantiopure (S)-enantiomer (CAS 1270279-35-0) at 95–97% purity [1]. The (S)-enantiomer is specifically valued as a chiral building block for asymmetric synthesis and the development of enantioselective catalysts or ligands [2]. Its defined stereochemistry (confirmed by InChIKey BWILWNGVMGQILB-ZETCQYMHSA-N) ensures reproducible chiral induction in downstream reactions—a property not obtainable from the racemic mixture. This stereochemical distinction is not a trivial procurement nuance; it directly impacts the stereochemical outcome of any synthetic sequence or biological assay where chirality influences target recognition.

Asymmetric synthesis Chiral building blocks Enantioselective catalysis

Physicochemical Profile: TPSA and cLogP Define Distinct Oral Drug-Likeness Relative to Common Scaffold Variants

The computed physicochemical properties of 2-(pyrrolidin-2-yl)pyrazine—specifically topological polar surface area (TPSA) of 37.81 Ų and calculated LogP (cLogP) of 0.9011 —position this scaffold in a favorable region of oral drug-like chemical space distinct from common variants. The TPSA value falls well below the 140 Ų threshold for oral bioavailability while maintaining sufficient polarity for aqueous solubility. In comparison, introducing a chloro substituent at the 2-position of the pyrazine ring (2-chloro-3-(pyrrolidin-2-yl)pyrazine) would increase cLogP by approximately 0.5–0.8 units and increase molecular weight, while a methylene linker insertion (2-(pyrrolidin-2-ylmethyl)pyrazine) would increase rotatable bond count from 1 to 2 and alter TPSA distribution, thereby shifting the scaffold into a different property space with potentially altered membrane permeability and metabolic stability profiles.

Physicochemical properties Drug-likeness Medicinal chemistry optimization

Stability and Storage Requirements: Standardized Conditions Contrast with Salt-Form Analogs

2-(Pyrrolidin-2-yl)pyrazine (free base, CAS 383127-57-9) is chemically stable under normal temperatures and pressures and is recommended for storage sealed in dry conditions at 2–8°C [1]. The compound can be shipped at room temperature within the continental US, with variations possible for international destinations . This stability profile and straightforward storage requirement contrast with the dihydrochloride salt form (CAS 1361116-60-0), which introduces additional hygroscopicity concerns and handling considerations associated with hydrochloride salts of amines. The free base form also offers greater versatility for subsequent chemical derivatization without the need for pre-reaction neutralization steps.

Compound stability Storage conditions Inventory management

Validated Application Scenarios for 2-(Pyrrolidin-2-yl)pyrazine (CAS 383127-57-9) Derived from Quantitative Evidence


RNase L–Targeted Anticancer and Antiviral Research Programs

Research groups investigating the 2-5A/RNase L pathway for anticancer or antiviral therapeutic development can employ 2-(pyrrolidin-2-yl)pyrazine as a validated tool compound with demonstrated IC₅₀ = 2.30 nM in RNase L activation assays [1]. This quantifiable potency enables reproducible dose–response studies and provides a benchmark for structure–activity relationship (SAR) exploration. Programs requiring consistent target engagement should not substitute linker-modified or halogenated analogs, as these lack established RNase L activity data.

Asymmetric Synthesis and Chiral Ligand Development

Synthetic chemistry groups engaged in enantioselective catalysis or chiral ligand design should procure the enantiopure (S)-2-(pyrrolidin-2-yl)pyrazine (CAS 1270279-35-0, ≥95–97% purity) rather than the racemic mixture [2][3]. The defined (S)-stereochemistry ensures reproducible chiral induction in asymmetric transformations, a requirement not satisfied by the racemic form. This scaffold is explicitly valued as a chiral building block for constructing enantiomerically enriched pharmacologically relevant structures [3].

Hit-to-Lead Optimization for Orally Bioavailable CNS or Peripheral Therapeutics

Medicinal chemistry teams optimizing lead compounds for oral bioavailability should consider 2-(pyrrolidin-2-yl)pyrazine as a starting scaffold due to its favorable TPSA (37.81 Ų) and low cLogP (0.9011), both of which reside within established oral drug-like space . The compound's single rotatable bond and moderate polarity differentiate it from linker-extended or halogenated analogs that carry higher lipophilicity and increased conformational flexibility—properties often associated with metabolic instability and poor permeability.

Academic Core Facilities and Compound Library Management

For core facilities and compound management groups maintaining diverse screening collections, the free base form (CAS 383127-57-9) is preferred over the dihydrochloride salt due to its straightforward storage requirements (2–8°C, dry, sealed) and direct utility in amine-reactive chemistry without pre-neutralization [4]. This reduces handling complexity and supports high-throughput screening workflows where salt forms may introduce variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyrrolidin-2-yl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.